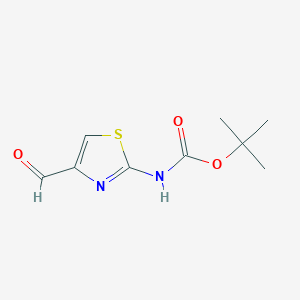

Tert-butyl 4-formylthiazol-2-ylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl N-(4-formyl-1,3-thiazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-9(2,3)14-8(13)11-7-10-6(4-12)5-15-7/h4-5H,1-3H3,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJQIZYBOFGKLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CS1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630939 | |

| Record name | tert-Butyl (4-formyl-1,3-thiazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494769-34-5 | |

| Record name | tert-Butyl (4-formyl-1,3-thiazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Elucidation of Tert-butyl 4-formylthiazol-2-ylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the analytical characterization of Tert-butyl 4-formylthiazol-2-ylcarbamate. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established spectroscopic principles and data from analogous structures. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also included to facilitate laboratory work.

Chemical Structure and Overview

This compound is a heterocyclic compound featuring a thiazole ring substituted with a formyl group and a tert-butoxycarbonyl (Boc) protected amine. This combination of functional groups makes it a valuable building block in medicinal chemistry and drug development. Accurate spectroscopic characterization is crucial for confirming its identity, purity, and stability.

Molecular Formula: C₉H₁₂N₂O₃S Molecular Weight: 228.27 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its functional groups and comparison with similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.9 - 10.1 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~8.0 - 8.2 | Singlet | 1H | Thiazole proton (H-5) |

| ~9.5 - 11.0 | Broad Singlet | 1H | Amine proton (-NH-) |

| 1.5 - 1.6 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~185 | Aldehyde Carbonyl (C=O) |

| ~160 | Carbamate Carbonyl (C=O) |

| ~158 | Thiazole Carbon (C-2) |

| ~150 | Thiazole Carbon (C-4) |

| ~125 | Thiazole Carbon (C-5) |

| ~82 | tert-Butyl Quaternary Carbon (-C(CH₃)₃) |

| ~28 | tert-Butyl Methyl Carbons (-C(CH₃)₃) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3300 | Medium, Sharp | N-H Stretch | Carbamate |

| ~2980 | Medium | C-H Stretch (sp³) | tert-Butyl |

| ~2880, ~2780 | Weak | C-H Stretch | Aldehyde |

| ~1720-1740 | Strong | C=O Stretch | Carbamate Carbonyl |

| ~1690-1710 | Strong | C=O Stretch | Aldehyde Carbonyl |

| ~1550 | Medium | N-H Bend | Carbamate |

| ~1500-1600 | Medium-Weak | C=C, C=N Stretch | Thiazole Ring |

| ~1250, ~1160 | Strong | C-O Stretch | Carbamate |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| 228 | [M]⁺ | Molecular Ion |

| 172 | [M - C₄H₈]⁺ | Loss of isobutylene from tert-butyl group |

| 155 | [M - C₄H₉O]⁺ | Loss of tert-butoxy group |

| 128 | [M - Boc]⁺ | Loss of the Boc group |

| 57 | [C₄H₉]⁺ | tert-Butyl cation, often the base peak |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Accurately weigh 5-20 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The solution should be homogeneous and free of solid particles.[2]

-

Filtration : Filter the solution through a pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

-

Standard : An internal standard, such as tetramethylsilane (TMS), can be added for precise chemical shift referencing, although referencing to the residual solvent peak is also common.[3]

-

Instrument Setup : Insert the NMR tube into the spectrometer's probe.

-

Data Acquisition :

-

Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve maximum homogeneity and resolution.[1]

-

Tuning : Tune the probe to the desired nucleus (¹H or ¹³C).[1]

-

Acquisition : Set appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay) and acquire the spectrum. For ¹³C NMR, a larger number of scans will be necessary due to its lower natural abundance.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for solid samples.

-

Background Scan : Ensure the ATR crystal is clean. Record a background spectrum to subtract atmospheric CO₂ and H₂O absorptions.

-

Sample Application : Place a small amount of the solid sample onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition : Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing : The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

-

Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Alternatively, for the thin solid film method, dissolve a small amount of the solid in a volatile solvent, drop the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate before analysis.[4]

Mass Spectrometry (MS)

The following is a general protocol for Electrospray Ionization (ESI) Mass Spectrometry.

-

Sample Preparation : Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable solvent system, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Infusion : Introduce the sample solution into the mass spectrometer's ion source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Ionization : In the ESI source, the sample is nebulized and subjected to a high voltage, creating charged droplets. As the solvent evaporates, charged molecular ions (e.g., [M+H]⁺ or [M+Na]⁺) are formed.

-

Mass Analysis : The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap), which separates them based on their mass-to-charge (m/z) ratio.[5]

-

Detection : A detector records the abundance of ions at each m/z value, generating the mass spectrum. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting product ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. rsc.org [rsc.org]

- 3. tert-Butyl(6-chlorobenzo[d]thiazol-2-yl)carbamate () for sale [vulcanchem.com]

- 4. (5-Formyl-thiazol-2-yl)-carbamic acid tert-butyl ester(391668-77-2) 1H NMR spectrum [chemicalbook.com]

- 5. TERT-BUTYL 3-FORMYLPYRIDIN-4-YLCARBAMATE synthesis - chemicalbook [chemicalbook.com]

The Enigmatic Mechanism of Action of Tert-butyl 4-formylthiazol-2-ylcarbamate Derivatives: A Technical Overview

For Immediate Release

Shanghai, China – December 25, 2025 – The class of compounds known as Tert-butyl 4-formylthiazol-2-ylcarbamate derivatives is emerging as a subject of significant interest within the scientific and drug development communities. Characterized by a core structure featuring a thiazole ring, a tert-butyl carbamate group, and a formyl substituent, these molecules hold potential for diverse pharmacological applications. This technical guide provides a comprehensive overview of the available scientific literature on the mechanism of action, biological activities, and experimental protocols related to this class of compounds and its close structural analogs.

While direct, in-depth research on the specific mechanism of action of this compound derivatives is limited, the broader family of thiazole and carbamate-containing compounds has been extensively studied, offering valuable insights into their potential biological targets and pathways.

Potential Therapeutic Applications

Thiazole-containing compounds are recognized for a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, antimalarial, antitubercular, antidiabetic, antioxidant, anticonvulsant, anticancer, and cardiovascular effects.[1] The inclusion of the carbamate group, a key structural motif in many approved drugs, enhances the potential for these derivatives to interact with biological targets.[2]

Insights from Structurally Related Compounds

Research on analogous structures provides clues to the potential mechanisms of this compound derivatives.

Anti-inflammatory and Anticancer Activity

Studies on N-tert-butyl substituted 2-aminothiazol-4(5H)-one (pseudothiohydantoin) derivatives have demonstrated inhibitory activity against 11β-hydroxysteroid dehydrogenase (11β-HSD) isoforms, which are implicated in the differentiation and proliferation of neoplastic cells.[3] One derivative with a cyclohexane substituent showed significant inhibition of 11β-HSD1 (82.5% at 10 µM), while a phenyl-substituted derivative was the most potent inhibitor of 11β-HSD2 (53.57% at 10 µM).[3]

Furthermore, novel thiazole derivatives have been investigated as dual inhibitors of PI3K/mTOR, a critical signaling pathway in cancer.[4] One such compound exhibited potent activity against PI3Kα (IC50 = 0.086 ± 0.005 μM) and mTOR (IC50 = 0.221 ± 0.014 μM).[4]

Antiplatelet and Antitubercular Potential

Thiadiazole derivatives, which share a similar heterocyclic core, have been synthesized and evaluated as antiplatelet agents. One compound demonstrated potent inhibition of platelet aggregation induced by ADP with an IC50 of 39 ± 11 µM.[5] Molecular docking studies suggest these compounds may act as P2Y12 inhibitors.[5]

Additionally, 4-arylthiazole-2-carboxamides have been identified as potential inhibitors of the mycobacterial membrane protein large 3 (MmpL3), a promising target for anti-tubercular drugs. Certain derivatives displayed significant activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) Mycobacterium tuberculosis strains, with MIC values as low as 9.82 μM.[6]

Synthesis and Characterization

The synthesis of various tert-butyl carbamate derivatives, including those with thiazole and other heterocyclic cores, is well-documented in the scientific literature. General synthetic routes often involve the protection of an amine group with a tert-butoxycarbonyl (Boc) group, followed by functionalization of the heterocyclic ring.[7][8][9][10]

A general workflow for the synthesis of such derivatives can be conceptualized as follows:

Caption: Generalized synthetic workflow for this compound derivatives.

Experimental Protocols

In vitro Enzyme Inhibition Assay (General Protocol)

A representative experimental workflow for assessing enzyme inhibition is depicted below:

Caption: Standard workflow for an in vitro enzyme inhibition assay.

Future Directions

The diverse biological activities observed in structurally similar compounds underscore the need for further investigation into the specific mechanisms of action of this compound derivatives. Future research should focus on:

-

Target Identification: Elucidating the specific molecular targets of these compounds.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Understanding how structural modifications impact biological activity.

-

In vivo Efficacy and Toxicity Studies: Evaluating the therapeutic potential and safety profile of promising derivatives in animal models.

The development of a deeper understanding of this class of compounds could pave the way for novel therapeutic agents for a range of diseases.

References

- 1. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 9. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 10. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity screening of novel thiazole compounds

An In-depth Technical Guide to the Biological Activity Screening of Novel Thiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and key findings related to the biological activity screening of novel thiazole compounds. Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a foundational scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3][4][5] This document outlines the experimental protocols for evaluating these activities, presents quantitative data for recently developed compounds, and visualizes the key signaling pathways involved.

Anticancer Activity

Thiazole derivatives have emerged as a promising class of anticancer agents, targeting various mechanisms to inhibit tumor growth and proliferation.[6][7] Several thiazole-containing drugs, such as the kinase inhibitor Dasatinib, are already in clinical use, underscoring the therapeutic potential of this scaffold.[7][8] Researchers have successfully designed novel thiazole compounds that inhibit key signaling pathways, disrupt cellular processes like microtubule formation, and induce apoptosis.[9][10]

Data Presentation: Anticancer Activity of Novel Thiazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected novel thiazole compounds against various human cancer cell lines.

| Compound ID/Series | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference(s) |

| Compound 5b | MCF-7 (Breast) | Tubulin Polymerization Inhibitor | 0.48 ± 0.03 | [10] |

| A549 (Lung) | Tubulin Polymerization Inhibitor | 0.97 ± 0.13 | [10] | |

| Compound 5k | MDA-MB-231 (Breast) | Migration/Invasion Inhibitor | 0.176 | [11] |

| Compound 3b | Leukemia HL-60(TB) | PI3Kα/mTOR Dual Inhibitor | PI3Kα: 0.086 ± 0.005 | [9][12] |

| mTOR: 0.221 ± 0.014 | [9] | |||

| Compound 3e | Leukemia RPMI-8226 | PI3Kα/mTOR Dual Inhibitor | Lethal Effect (GI > 100%) | [9][12] |

| Thiazole-5-carboxamide 8a | A-549 (Lung) | Not Specified | Moderate Activity | [13] |

| Thiazole-naphthalene 6d | MCF-7 (Breast) | Tubulin Polymerization Inhibitor | Significantly Improved Activity | [10] |

Signaling Pathways and Mechanisms of Action

PI3K/Akt/mTOR Pathway Inhibition: The phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its overactivation is a common feature in many cancers.[9] Certain thiazole derivatives have been specifically designed as dual inhibitors of PI3K and mTOR, effectively shutting down this pro-tumorigenic pathway.[9][12]

Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton involved in cell division.[10] Some thiazole-naphthalene derivatives act as tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin. This disrupts the dynamic equilibrium of microtubule formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]

Antimicrobial Activity

With the rise of antimicrobial resistance, there is an urgent need for new and effective therapeutic agents.[14] Thiazole derivatives have demonstrated significant potential, exhibiting broad-spectrum activity against various Gram-positive and Gram-negative bacteria as well as fungal pathogens.[3][15] The mechanism of action often involves the inhibition of essential bacterial enzymes that are absent in eukaryotes, making them selective targets.[16][17]

Data Presentation: Antimicrobial Activity of Novel Thiazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) and, where available, Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) for representative thiazole compounds.

| Compound ID/Series | Target Organism | Target/Mechanism | MIC (µg/mL) | MBC/MFC (mg/mL) | Reference(s) |

| Compound 17a | Salmonella typhimurium | Not Specified | 0.49 | - | [3] |

| Geotricum candidum | Not Specified | Similar to Amphotericin B | - | [3] | |

| Compound 3 | MRSA, P. aeruginosa | E. coli MurB Enzyme Inhibitor | 230-700 | 0.47-0.94 | [16] |

| Compound 9 | Fungal Strains | 14α-lanosterol demethylase Inhibitor | 60-230 | 0.11-0.47 | [16] |

| Compound 37c | Bacterial Strains | DNA Gyrase Inhibitor | 46.9-93.7 | - | [14] |

| Fungal Strains | DNA Gyrase Inhibitor | 5.8-7.8 | - | [14] | |

| Thiophene 13 | S. aureus | Not Specified | 3.125 | - | [18] |

| Thiazole 3 | A. fumigatus, F. oxysporum | Not Specified | 6.25 | - | [18] |

Mechanisms of Action

Inhibition of Bacterial Enzymes: Novel thiazole compounds have been shown to inhibit several key bacterial enzymes:

-

β-ketoacyl-acyl carrier protein synthase III (FabH): This enzyme is crucial for initiating the fatty acid biosynthesis pathway, which is essential for bacterial survival.[14][17]

-

DNA Gyrase: This enzyme is a topoisomerase that controls the topological state of DNA during replication. Its inhibition prevents bacterial proliferation.[5][14]

-

MurB Enzyme: This enzyme is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[16] Inhibition of MurB weakens the cell wall, leading to cell lysis.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. mdpi.com [mdpi.com]

- 4. Thiazole Compounds as Antiviral Agents: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jpionline.org [jpionline.org]

- 9. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. jchemrev.com [jchemrev.com]

- 15. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies [mdpi.com]

- 17. Design, synthesis and biological evaluation of novel thiazole derivatives as potent FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Substituted Formylthiazoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of substituted formylthiazoles and their analogs. Thiazole-containing compounds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules and FDA-approved drugs.[1][2] Understanding their physicochemical properties, such as acidity (pKa), lipophilicity (logP), and solubility, is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles in drug discovery and development.

This document summarizes key quantitative data, details common experimental protocols for property determination, and visualizes relevant biological pathways and workflows to provide a comprehensive resource for researchers in the field.

Physicochemical Data of Formylthiazoles and Analogs

The physicochemical properties of thiazole derivatives are highly sensitive to the nature and position of substituents on the thiazole ring.[3] The following tables compile available quantitative data for formylthiazoles and the closely related acetylthiazoles to facilitate comparison.

General Properties and Lipophilicity

Lipophilicity, often expressed as logP, is a crucial parameter that influences a compound's permeability across biological membranes and its interaction with protein targets.

| Compound Name | Structure | Molecular Formula | MW ( g/mol ) | Boiling Point (°C) | Solubility | logP (Calculated) | Reference |

| 2-Acetylthiazole | C₅H₅NOS | 127.16 | 89-91 @ 12 mmHg[4] | Insoluble in water; Soluble in most organic solvents[4][5] | 0.61 | [6] | |

| 4-Methyl-5-formylthiazole | C₅H₅NOS | 127.16 | - | - | - | [7] | |

| 2-Amino-4-phenylthiazole | C₉H₈N₂S | 176.24 | - | - | 2.66 | [6] | |

| N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide | C₁₁H₉FN₂OS | 236.27 | - | - | 2.21 | [6] |

Acidity (pKa)

The pKa of the thiazole ring is a key determinant of its ionization state at physiological pH, which affects solubility, receptor binding, and cell permeability. The basicity of the thiazole nitrogen is significantly influenced by substituents.[3]

| Substituent Position | Substituent | pKa |

| 2 | -H | 2.53 |

| 2 | -CH₃ | 3.45 |

| 2 | -NH₂ | 5.36 |

| 2 | -OCH₃ | 1.35 |

| 2 | -Br | -0.98 |

| 5 | -H | 2.53 |

| 5 | -CH₃ | 2.93 |

| 5 | -Br | 0.83 |

| 5 | -NO₂ | -1.5 |

Data sourced from a comprehensive study on substituted thiazoles by Asai and Noda (1979), determined spectrophotometrically and/or potentiometrically in aqueous solution at 25 °C.[3] A formyl or acetyl group at these positions would be expected to be strongly electron-withdrawing, thus lowering the pKa of the thiazole nitrogen.

Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation of synthesized compounds.

| Compound | Spectroscopic Data |

| 4-Methyl-5-formylthiazole | ¹H-NMR (CDCl₃) δ: 10.11 (s, 1H, -CHO), 8.95 (s, 1H, 2-CH), 2.76 (s, 3H, -CH₃) ¹³C-NMR (CDCl₃) δ: 182.42 (-CHO), 161.84 (C5), 158.85 (C2), 132.84 (C4), 16.22 (-CH₃) IR (cm⁻¹, KBr): 1660 (s, C=O)[7] |

| 2-[2-(3-Methoxybenzylidene)hydrazineyl]-4-[4-(trifluoromethyl)phenyl]thiazole | ¹H-NMR (DMSO-d₆) δ: 11.91 (s, 1H, -NH), 8.16 (s, 1H, -CH=N), 8.08 (d, 2H, Ar-H), 7.85 (d, 2H, Ar-H), 7.71 (s, 1H, Thiazole-H), 7.33 (t, 1H, Ar-H), 7.19 (d, 1H, Ar-H), 7.15 (s, 1H, Ar-H), 6.94 (d, 1H, Ar-H), 3.79 (s, 3H, -OCH₃) ¹³C-NMR (75 MHz, DMSO-d₆): δ = 56.1, 106.9, 112.2, 121.2, 122.6, 124.7, 125.3, 126.0, 128.0, 128.9, 131.3, 137.7, 138.6, 149.1, 157.6, 168.9[6] |

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is fundamental. The following sections detail standard experimental methodologies.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a widely used and reliable method for pKa determination.[8]

-

Preparation: A stock solution of the test compound is prepared in a suitable organic solvent (e.g., DMSO). An aqueous solution is prepared by adding a small aliquot of the stock solution to water, ensuring the final organic solvent concentration is minimal (<1-2%) to avoid significant shifts in pKa.

-

Titration Setup: The solution is placed in a thermostatted vessel at 25 °C. A calibrated combined pH electrode is immersed in the solution, which is stirred continuously.

-

Titration: The solution is titrated with a standardized solution of 0.1 M HCl to a pH of ~2. Following this, a back-titration is performed using a standardized 0.1 M NaOH solution, adding the titrant in small, precise increments (e.g., 5-10 µL) and recording the pH value after each addition has stabilized. The titration should proceed past the equivalence point to a pH of ~12.

-

Data Analysis:

-

The titration data (volume of titrant vs. pH) is plotted.

-

The first derivative of the curve (ΔpH/ΔV) is calculated and plotted against the average titrant volume to identify the equivalence point(s) as sharp peaks.

-

The pKa is determined from the pH value at the half-equivalence point. For a monoprotic acid, this is the point where half of the acid has been neutralized.

-

Specialized software can be used to fit the titration curve to the Henderson-Hasselbalch equation to refine the pKa value.

-

Determination of Lipophilicity (logP) by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a high-throughput method for estimating logP values, particularly for compounds with high lipophilicity where the traditional shake-flask method is challenging.[5]

-

System Setup: An HPLC system equipped with a C18 column and a UV detector is used. The mobile phase typically consists of a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration:

-

A series of standard compounds with known logP values (e.g., 5-10 standards spanning a relevant logP range) are selected.

-

Each standard is injected into the HPLC system, and its retention time (t_R) is recorded. The column dead time (t₀) is determined using a non-retained compound (e.g., uracil).

-

The capacity factor (k') for each standard is calculated using the formula: k' = (t_R - t₀) / t₀ .

-

A calibration curve is generated by plotting the known logP values of the standards against their corresponding log(k') values. A linear regression analysis is performed to obtain the equation of the line: logP = a * log(k') + b .

-

-

Sample Analysis:

-

The test compound (substituted formylthiazole) is dissolved in a suitable solvent and injected into the same RP-HPLC system under identical conditions.

-

The retention time (t_R) of the test compound is measured.

-

-

Calculation:

-

The capacity factor (k') for the test compound is calculated.

-

The log(k') value is then substituted into the calibration equation to determine the experimental logP of the formylthiazole derivative.[5]

-

Determination of Thermodynamic Aqueous Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility.

-

Sample Preparation: An excess amount of the solid test compound is added to a known volume of the desired aqueous medium (e.g., purified water, phosphate-buffered saline pH 7.4) in a glass vial.

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.

-

Phase Separation: After equilibration, the suspension is allowed to stand, or it is centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification:

-

A sample of the clear supernatant is carefully removed and filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

The filtrate is then diluted with a suitable solvent.

-

The concentration of the compound in the diluted filtrate is determined using a validated analytical method, such as HPLC-UV or LC-MS/MS, by comparing the response to a standard curve prepared with known concentrations of the compound.

-

-

Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor, and is typically expressed in units of mg/mL or µM.

Biological Activity and Signaling Pathways

Substituted thiazoles are recognized for a wide range of biological activities, including potent anticancer effects.[2][9] Their mechanism of action often involves the modulation of critical cellular signaling pathways that control cell proliferation, survival, and apoptosis.

General Workflow for Synthesis and Screening

The discovery of novel bioactive formylthiazoles follows a logical workflow from chemical synthesis to biological evaluation.

Caption: A generalized workflow for the synthesis and biological evaluation of novel thiazole derivatives.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell proliferation and survival. It is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. Certain thiazole derivatives have been shown to inhibit this pathway.

Caption: Thiazole derivatives can inhibit key kinases like PI3K and mTOR, blocking pro-survival signaling.

Induction of Apoptosis

Many effective anticancer agents, including certain thiazole derivatives, exert their cytotoxic effects by inducing programmed cell death, or apoptosis.

Caption: The intrinsic apoptosis pathway, which can be triggered by thiazole-induced cellular stress.

References

- 1. sysrevpharm.org [sysrevpharm.org]

- 2. researchgate.net [researchgate.net]

- 3. Electrical effects in monosubstituted thiazoles. pKa Values of some 5- and 2-substituted thiazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. 2-Acetylthiazole | C5H5NOS | CID 520108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 24295-03-2: 2-Acetylthiazole | CymitQuimica [cymitquimica.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Tert-butyl 4-formylthiazol-2-ylcarbamate Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a potential in silico modeling workflow for investigating the interactions of Tert-butyl 4-formylthiazol-2-ylcarbamate. Due to the limited specific research on this compound, this document outlines a structured approach based on established methodologies for similar thiazole derivatives. Thiazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] This guide details proposed biological targets, molecular docking and dynamics simulation protocols, and relevant experimental validation techniques. All quantitative data from related studies are summarized, and key workflows are visualized to provide a clear and actionable framework for researchers.

Introduction to this compound

This compound is a heterocyclic compound featuring a thiazole ring, a known pharmacophore present in numerous natural and synthetic bioactive molecules.[1][5] The carbamate and formyl functional groups suggest potential for hydrogen bonding and covalent interactions, making it an interesting candidate for drug discovery. The tert-butyl group can influence the compound's lipophilicity and metabolic stability.[6] While specific biological targets for this molecule are not yet established, the broader class of thiazole derivatives has shown activity against a variety of targets, including protein kinases, enzymes involved in microbial metabolism, and carbonic anhydrases.[1][5][7]

Chemical Structure:

-

IUPAC Name: tert-butyl N-(4-formyl-1,3-thiazol-2-yl)carbamate

-

Molecular Formula: C9H12N2O3S[8]

-

Molecular Weight: 228.27 g/mol

Proposed Biological Targets and Rationale

Based on the activities of structurally related thiazole derivatives, several potential biological targets can be proposed for in silico investigation.

| Potential Target Class | Specific Examples | Rationale from Literature | Potential Therapeutic Area |

| Protein Kinases | p38 MAP Kinase, VEGFR-2 | 2-aminothiazole derivatives are known kinase inhibitors.[1][2] | Cancer, Inflammatory Diseases |

| Bacterial Enzymes | FabH | Thiazole derivatives have shown potential as inhibitors of bacterial fatty acid synthesis.[7] | Infectious Diseases |

| Carbonic Anhydrases | CA IX | Thiazole-based sulfonamides have been investigated as carbonic anhydrase inhibitors.[5] | Cancer |

| Fructose-1,6-bisphosphatase (FBPase) | Thiazole and oxazole derivatives have been identified as FBPase inhibitors.[9] | Type 2 Diabetes |

In Silico Modeling Workflow

A standard in silico workflow can be employed to predict the binding affinity and mode of interaction of this compound with its potential targets.

Caption: In Silico Drug Discovery Workflow.

Detailed Methodologies

3.1.1. Ligand Preparation

-

3D Structure Generation: The 3D structure of this compound can be generated using software like Avogadro or obtained from chemical databases such as PubChem.[8]

-

Energy Minimization: The ligand structure should be energy minimized using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy conformation for docking.

-

Charge Calculation: Partial charges should be assigned using methods like Gasteiger-Hückel.

3.1.2. Protein Preparation

-

Structure Retrieval: The 3D crystal structure of the target protein can be downloaded from the Protein Data Bank (PDB).

-

Preparation: The protein structure needs to be prepared by removing water molecules, adding hydrogen atoms, and assigning protonation states to ionizable residues. This can be performed using tools like Schrödinger's Protein Preparation Wizard or AutoDockTools.[1]

-

Active Site Definition: The binding site for docking can be defined based on the co-crystallized ligand or through binding site prediction algorithms.

3.1.3. Molecular Docking

-

Software: Molecular docking simulations can be carried out using software such as AutoDock Vina, Glide (Schrödinger), or GOLD.

-

Procedure: The prepared ligand is docked into the defined active site of the prepared protein. The docking algorithm samples different conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.

-

Analysis: The resulting docking poses are analyzed based on their predicted binding energies and interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.

3.1.4. Molecular Dynamics (MD) Simulation

-

Purpose: MD simulations are used to assess the stability of the ligand-protein complex over time and to gain insights into the dynamics of their interaction.

-

Software: GROMACS, AMBER, or NAMD are commonly used software packages for MD simulations.

-

Protocol:

-

The best-ranked docked complex is placed in a simulation box with a suitable water model (e.g., TIP3P).

-

Ions are added to neutralize the system.

-

The system is energy minimized.

-

The system is gradually heated to physiological temperature (e.g., 300 K) and equilibrated.

-

A production run (e.g., 100 ns) is performed.

-

-

Analysis: Trajectories are analyzed for root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and specific ligand-protein interactions over time.

Proposed Experimental Validation

The in silico predictions should be validated through experimental assays.

Caption: Experimental Validation Workflow.

Synthesis Protocol

A plausible synthetic route for this compound could involve the reaction of 2-amino-4-formylthiazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP).[10]

-

Reaction Setup: Dissolve 2-amino-4-formylthiazole and DMAP in a suitable solvent (e.g., THF).

-

Addition of Boc₂O: Add Boc₂O dropwise to the solution at 0°C.

-

Reaction: Allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC).

-

Workup and Purification: Quench the reaction with water, extract the product with an organic solvent (e.g., ethyl acetate), and purify by column chromatography.

Biological Assays

-

Enzyme Inhibition Assays: If a specific enzyme is targeted (e.g., a kinase), its activity can be measured in the presence and absence of the compound to determine the IC₅₀ value.

-

Antimicrobial Assays: The minimum inhibitory concentration (MIC) against various bacterial or fungal strains can be determined using broth microdilution methods.[3][4]

-

Cytotoxicity Assays: The effect of the compound on the viability of cancer and normal cell lines can be assessed using assays like the MTT or SRB assay.[1][2]

Potential Signaling Pathway Involvement

If this compound is found to be a p38 MAP kinase inhibitor, it could modulate the inflammatory response pathway.

Caption: Potential p38 MAPK Signaling Pathway Inhibition.

Conclusion

This technical guide provides a roadmap for the in silico and experimental investigation of this compound. By leveraging computational techniques, researchers can efficiently prioritize biological targets and gain insights into the potential mechanism of action of this compound. The proposed workflow, from target identification to experimental validation, offers a systematic approach to evaluating its therapeutic potential. The methodologies and data presented, derived from studies on analogous thiazole derivatives, form a solid foundation for initiating new research endeavors focused on this promising molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antibacterial activity of tert-butyl [1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. wjarr.com [wjarr.com]

- 8. PubChemLite - Tert-butyl (5-formylthiazol-4-yl)carbamate (C9H12N2O3S) [pubchemlite.lcsb.uni.lu]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. tert-Butyl(6-chlorobenzo[d]thiazol-2-yl)carbamate () for sale [vulcanchem.com]

The Discovery and Synthesis of Novel Thiazole-Based Scaffolds: A Technical Guide for Drug Development Professionals

Introduction: The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties have made it a cornerstone in the development of a wide array of therapeutic agents.[1] Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel thiazole-based compounds, tailored for researchers, scientists, and drug development professionals.

I. Synthesis of Thiazole-Based Compounds

The construction of the thiazole ring is a well-established area of organic synthesis, with the Hantzsch thiazole synthesis being a foundational and widely utilized method.[1] This reaction typically involves the condensation of an α-haloketone with a thioamide.[1]

Hantzsch Thiazole Synthesis: A Classical Approach

The Hantzsch synthesis is a reliable method for producing a variety of substituted thiazoles. The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[2]

Modern Synthetic Methodologies

In addition to the classical Hantzsch synthesis, several modern techniques have been developed to improve efficiency, yield, and environmental friendliness. Microwave-assisted synthesis, for instance, has been shown to significantly reduce reaction times for the Hantzsch reaction.[2] Furthermore, one-pot multi-component procedures are being employed for the efficient synthesis of complex thiazole derivatives.[3]

II. Biological Activities of Thiazole Scaffolds

The therapeutic potential of thiazole derivatives is vast, with significant research focused on their anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

Thiazole-based compounds have demonstrated potent cytotoxic effects against a range of cancer cell lines.[4][5] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR pathway.[6] Dasatinib and Dabrafenib are examples of FDA-approved anticancer drugs that feature a thiazole core.[7]

Table 1: Anticancer Activity of Selected Thiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [5] |

| HepG2 (Liver) | 7.26 ± 0.44 | [5] | |

| Compound 1d | Various Tumor Lines | Promising | [8] |

| Bisthiazole 53 | HCT-116 (Colon) | 6.6 µg/mL | [7] |

| HepG2 (Liver) | 4.9 µg/mL | [7] |

Antimicrobial Activity

The emergence of antibiotic resistance has spurred the search for novel antimicrobial agents, and thiazole derivatives have shown considerable promise.[9] They have been found to be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10]

Table 2: Antimicrobial Activity of Selected Thiazole Derivatives

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Thiazole Derivative | Shigella dysenteriae | 125 | [9] |

| Proteus mirabilis | 1000 | [9] | |

| Listeria monocytogenes | 1000 | [9] | |

| Compound 12 | S. aureus | 125-150 | [11] |

| E. coli | 125-150 | [11] | |

| A. niger | 125-150 | [11] | |

| Compounds 3a, 3b, 8a, 8b, 6d, 6e, 6f, 10a, 10b | E. coli | 4.88 - 39.06 | [10] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases, and thiazole derivatives have been investigated for their anti-inflammatory properties.[12] These compounds have been shown to inhibit protein denaturation, a well-documented cause of inflammation, and reduce the production of inflammatory mediators like nitric oxide (NO).[12]

Table 3: Anti-inflammatory Activity of Selected Thiazole Derivatives

| Assay | Compound | Inhibition | Reference |

| Inhibition of Protein Denaturation | Thiazole Derivatives | Concentration-dependent | [12] |

| Nitric Oxide Production Inhibition | Thiazole Derivatives | Concentration-dependent | [12] |

| Carrageenan-induced Paw Edema | Compounds 3c and 3d | 44% and 41% | [13] |

III. Experimental Protocols

Synthesis of 2-Amino-4-phenylthiazole (Hantzsch Synthesis)

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Deionized Water

-

20 mL scintillation vial or round-bottom flask

-

Stir bar and magnetic stir plate with heating

-

Buchner funnel and side-arm flask

-

Filter paper

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).[2]

-

Add methanol (5 mL) and a magnetic stir bar.[2]

-

Heat the mixture with stirring on a hot plate to a gentle reflux (approximately 65-70°C) for 30-60 minutes.[2]

-

Remove the reaction from the heat and allow the solution to cool to room temperature.[2]

-

Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.[14] A precipitate will form.

-

Collect the solid product by vacuum filtration using a Buchner funnel.[2]

-

Wash the filter cake with cold deionized water.[2]

-

Spread the collected solid on a watch glass and allow it to air dry.[2]

In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[16]

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[4]

-

Compound Treatment: Prepare serial dilutions of the thiazole compounds in the growth medium and add them to the wells. Incubate for 48-72 hours.[4]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15] The percentage of cell viability is calculated relative to the untreated control.[1]

Determination of Minimum Inhibitory Concentration (MIC)

Principle: The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[9]

Procedure:

-

Preparation: A serial two-fold dilution of each thiazole compound is prepared in a 96-well microplate containing Mueller-Hinton broth.[9]

-

Inoculation: Each well is inoculated with a standardized bacterial suspension.[9]

-

Incubation: The microplate is incubated at 37°C for 24 hours.[9]

-

Observation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.[9]

In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)

Principle: This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, such as bovine serum albumin (BSA), which is a marker of inflammation.[12]

Procedure:

-

Reaction Mixture: The reaction mixture consists of the test thiazole compound at various concentrations and a 1% aqueous solution of BSA.[12]

-

Incubation: The mixture is incubated at 37°C for 20 minutes and then heated at 70°C for 10 minutes.[12]

-

Absorbance Measurement: After cooling, the turbidity is measured at 660 nm.[12] The percentage inhibition of denaturation is calculated relative to the control.[12]

IV. Visualizing Workflows and Pathways

Hantzsch Thiazole Synthesis Workflow

Caption: General workflow for the Hantzsch thiazole synthesis.

PI3K/AKT/mTOR Signaling Pathway Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by thiazole derivatives.

V. Conclusion

The thiazole scaffold remains a highly versatile and valuable core in modern drug discovery. The well-established synthetic routes, coupled with the diverse and potent biological activities of its derivatives, ensure that thiazole-based compounds will continue to be a major focus of research for the development of new therapeutics. This guide provides a foundational understanding of the key aspects of thiazole chemistry and biology, offering valuable insights for professionals in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 14. chemhelpasap.com [chemhelpasap.com]

- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 16. researchhub.com [researchhub.com]

The Chemical Landscape of 2-Aminothiazole Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including several clinically approved drugs. This heterocyclic motif is a key component in pharmaceuticals with applications ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective agents. Its versatility allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of the chemical space of 2-aminothiazole derivatives, focusing on their synthesis, anticancer activity, and the molecular pathways they modulate.

Synthetic Strategies: The Hantzsch Synthesis and Beyond

The most common and versatile method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea derivative. The versatility of this method allows for the introduction of a wide range of substituents onto the thiazole ring, which is crucial for developing structure-activity relationships (SAR).

Beyond the classical Hantzsch reaction, other synthetic routes have been developed to access diverse 2-aminothiazole derivatives. These include multi-component reactions and the use of various catalysts to improve yields and simplify purification processes.

General Experimental Protocol: Hantzsch Thiazole Synthesis

The following is a representative protocol for the synthesis of a 4,5-disubstituted-2-aminothiazole derivative:

-

Reactant Preparation: An appropriately substituted α-haloketone and a substituted thiourea are used as starting materials.

-

Reaction Setup: The α-haloketone and thiourea are dissolved in a suitable solvent, such as ethanol or dimethylformamide (DMF), in a round-bottom flask.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is often removed under reduced pressure. The crude product may be neutralized with a base if necessary.

-

Purification: The final product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the desired 2-aminothiazole derivative.

Caption: Hantzsch Thiazole Synthesis Workflow

Anticancer Activity of 2-Aminothiazole Derivatives

A significant body of research highlights the potent cytotoxic effects of 2-aminothiazole derivatives against a wide range of human cancer cell lines. The antiproliferative activity is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

Quantitative Bioactivity Data

The following tables summarize the in vitro anticancer activity of selected 2-aminothiazole derivatives from various studies.

Table 1: Cytotoxic Activity of N-Acyl-2-aminothiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 20 | H1299 (Human lung cancer) | 4.89 | |

| SHG-44 (Human glioma) | 4.03 | ||

| 27 | HeLa (Human cervical cancer) | 1.6 | |

| 28 | HT29 (Human colon cancer) | 0.63 | |

| A549 (Human lung cancer) | 8.64 | ||

| HeLa (Human cervical cancer) | 6.05 | ||

| 7a | PC-3 (Human prostate cancer) | Moderate Activity | |

| SKOV-3 (Human ovarian cancer) | Moderate Activity | ||

| 7b | PC-3 (Human prostate cancer) | Moderate Activity | |

| SKOV-3 (Human ovarian cancer) | Moderate Activity | ||

| 7c | PC-3 (Human prostate cancer) | Moderate Activity | |

| SKOV-3 (Human ovarian cancer) | Moderate Activity |

Table 2: Cytotoxic Activity of Other 2-Aminothiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 13 | RPMI-8226 (Leukemia) | 0.08 | |

| 23 | HepG2 (Human liver cancer) | 510 | |

| PC12 (Pheochromocytoma) | 309 | ||

| 24 | HepG2 (Human liver cancer) | 570 | |

| PC12 (Pheochromocytoma) | 298 | ||

| 70 | HeLa (Human cervical cancer) | 0.122 | |

| Compound 2 | U87 (Glioblastoma) | ~1.5 | |

| Compound 9 | U87 shCTRL (Glioblastoma) | 1.6 | |

| Compound 12 | U87 (Glioblastoma) | 4.1 | |

| T98G (Glioblastoma) | 1.7 | ||

| Compound 14 | U87 (Glioblastoma) | 1.1 | |

| U251 (Glioblastoma) | 1.3 | ||

| U138 (Glioblastoma) | 1.4 | ||

| T98G (Glioblastoma) | 2.7 |

Mechanisms of Anticancer Action

The anticancer effects of 2-aminothiazole derivatives are attributed to their ability to modulate various cellular processes, primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Induction of Apoptosis

Many 2-aminothiazole derivatives have been shown to trigger apoptosis in cancer cells. A key mechanism involves the regulation of the Bcl-2 family of proteins. Some derivatives can down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to the execution of apoptosis.

Caption: Apoptosis Induction by 2-Aminothiazole Derivatives

Cell Cycle Arrest

In addition to inducing apoptosis, 2-aminothiazole derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as G0/G1 or G2/M phases. This prevents the cancer cells from progressing through the division cycle and can be a prelude to apoptosis.

Caption: Cell Cycle Arrest by 2-Aminothiazole Derivatives

Inhibition of Kinases

The 2-aminothiazole moiety is a key pharmacophore in several kinase inhibitors. Dasatinib, a clinically used anticancer drug, contains a 2-aminothiazole core and is a potent inhibitor of multiple tyrosine kinases. Novel 2-aminothiazole derivatives have been shown to inhibit various kinases involved in cancer progression, such as Src family kinases, VEGFR-2, and Anaplastic Lymphoma Kinase (ALK).

Experimental Protocols for Anticancer Evaluation

The assessment of the anticancer activity of 2-aminothiazole derivatives involves a series of in vitro assays. A general workflow for these experiments is outlined below.

Caption: General Workflow for Anticancer Evaluation

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)

The initial screening of novel compounds typically involves assessing their effect on the viability and proliferation of cancer cells. The MTT assay is a widely used colorimetric assay for this purpose.

Protocol: MTT Assay

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the 2-aminothiazole derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assays (e.g., Annexin V/PI Staining)

To determine if the cytotoxic effects of the compounds are due to apoptosis, assays such as Annexin V/PI staining followed by flow cytometry are performed.

Protocol: Annexin V/PI Staining

-

Cell Treatment and Harvesting: Cells are treated with the compound, and both adherent and floating cells are harvested.

-

Staining: The cells are washed and then stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which enters cells with compromised membranes in late apoptosis or necrosis).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.

Cell Cycle Analysis

Flow cytometry is also used to analyze the effect of the compounds on the cell cycle distribution.

Protocol: Cell Cycle Analysis

-

Cell Treatment and Fixation: Treated and untreated cells are harvested and fixed in cold ethanol.

-

Staining: The cells are washed, treated with RNase to remove RNA, and then stained with a fluorescent DNA-binding dye like Propidium Iodide (PI).

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Western blotting is used to investigate the effect of the compounds on the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

Protocol: Western Blot Analysis

-

Protein Extraction: Protein lysates are prepared from treated and untreated cells.

-

Protein Quantification: The protein concentration is determined using a suitable assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, caspase-3, PARP), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Conclusion

2-aminothiazole derivatives represent a versatile and highly promising class of compounds in the quest for novel anticancer therapies. Their potent cytotoxic activity against a broad spectrum of cancer cell lines, coupled with their ability to induce apoptosis and cell cycle arrest through various molecular mechanisms, underscores their significant therapeutic potential. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation and development of new 2-aminothiazole-based drug candidates. Further exploration of this rich chemical space is warranted to unlock the full therapeutic potential of this remarkable scaffold.

Methodological & Application

Application Notes and Protocols: Derivatization of Tert-butyl 4-formylthiazol-2-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of Tert-butyl 4-formylthiazol-2-ylcarbamate. The aldehyde functional group on this thiazole scaffold serves as a versatile handle for introducing a variety of molecular fragments, making it a valuable intermediate in medicinal chemistry and drug discovery. The following sections outline key reaction conditions for common derivatization strategies, including Wittig olefination and reductive amination.

Key Derivatization Reactions

The primary site for derivatization on this compound is the formyl group, which readily undergoes nucleophilic attack. Two of the most powerful and widely used methods for modifying aldehydes are the Wittig reaction, for converting the aldehyde to an alkene, and reductive amination, for forming a new carbon-nitrogen bond.

Table 1: Summary of Reaction Conditions for Derivatization

The following table summarizes generalized yet robust conditions for the derivatization of this compound. These conditions are based on established organic chemistry principles and common practices for analogous transformations.[1][2][3] Researchers should note that optimization of these conditions may be necessary to achieve optimal yields for specific substrates.

| Reaction Type | Reagents & Solvents | Temperature (°C) | Typical Reaction Time (h) | Product Functional Group |

| Wittig Olefination | Phosphonium ylide (e.g., Ph₃P=CHR), THF or DCM | 0 to 25 | 2 - 12 | Alkene |

| Reductive Amination | Primary or secondary amine, Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloroethane (DCE) or Tetrahydrofuran (THF) | 20 - 25 | 12 - 24 | Secondary or Tertiary Amine |

| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile, ethyl cyanoacetate), Piperidine or other base, Ethanol or Toluene | 25 to reflux | 2 - 8 | α,β-Unsaturated system |

| Aldol Condensation | Ketone or another aldehyde, Base (e.g., NaOH, LDA) or Acid catalyst, Ethanol or THF | 0 to 50 | 1 - 6 | β-Hydroxy carbonyl or α,β-Unsaturated carbonyl |

Experimental Protocols

The protocols provided below are generalized procedures. The specific amounts and reaction times should be optimized for each specific derivative being synthesized.

Protocol 1: Wittig Olefination

The Wittig reaction is a highly reliable method for converting aldehydes into alkenes.[4][5][6] The reaction proceeds through the formation of a phosphorus ylide, which then reacts with the aldehyde.[4] Stabilized ylides (containing an electron-withdrawing group) typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[5]

Materials:

-

This compound

-

Appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide)

-

Strong base (e.g., n-butyllithium (n-BuLi) or potassium tert-butoxide)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phosphonium salt (1.1 equivalents).

-

Add anhydrous THF via syringe. Cool the suspension to 0 °C in an ice bath.

-

Slowly add the strong base (1.05 equivalents) to the suspension. If using n-BuLi, a color change (typically to orange or deep red) indicates the formation of the ylide. Stir the mixture at this temperature for 1 hour.

-

Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Add the aldehyde solution dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired alkene derivative.

Protocol 2: Reductive Amination

Reductive amination is a versatile method for the synthesis of secondary and tertiary amines from aldehydes.[3][7] The reaction involves the initial formation of an imine or iminium ion, which is then reduced in situ by a mild reducing agent.[2] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is selective for the iminium ion over the starting aldehyde and is compatible with a wide range of functional groups.[8]

Materials:

-

This compound

-

Primary or secondary amine (1.0-1.2 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents)

-

Anhydrous solvent (e.g., Dichloroethane (DCE), THF, or Acetonitrile)

-

Optional: Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Organic solvent for extraction (e.g., DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add this compound (1.0 equivalent) and the chosen primary or secondary amine (1.1 equivalents).

-

Dissolve the starting materials in an anhydrous solvent such as DCE.

-

If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) (1.1 equivalents) to liberate the free amine.

-

Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. A catalytic amount of acetic acid can be added to promote this step.

-

Add sodium triacetoxyborohydride (1.3 equivalents) portion-wise to the stirring solution. Be cautious as gas evolution may occur.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the target amine derivative.

Diagrams

Workflow for Derivatization of this compound

The following diagram illustrates the general workflow for the derivatization of the title compound via the two primary methods discussed.

Caption: General workflow for the derivatization of an aldehyde.

Logical Relationship of Key Reaction Steps

The diagram below outlines the logical progression from starting materials to the final product for a generic derivatization reaction.

Caption: Logical flow from reactants to the final pure product.

References

- 1. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Tert-butyl 4-formylthiazol-2-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the synthesis of potential kinase inhibitors utilizing Tert-butyl 4-formylthiazol-2-ylcarbamate as a key starting material. The methodologies outlined are based on established synthetic strategies for analogous thiazole-based kinase inhibitors and are intended to serve as a comprehensive guide for researchers in the field of drug discovery.

Introduction

Protein kinases are a crucial class of enzymes that regulate a wide array of cellular processes, including growth, differentiation, and metabolism.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] Thiazole-containing compounds have emerged as a promising scaffold in the design of potent and selective kinase inhibitors due to their ability to form key interactions within the ATP-binding site of these enzymes.[1] Several thiazole-based drugs are already on the market, highlighting the therapeutic potential of this heterocyclic motif.[1]

The synthetic precursor, this compound, offers a versatile platform for the generation of diverse libraries of kinase inhibitors. The aldehyde functionality allows for the introduction of various substituents through reactions such as reductive amination, enabling the exploration of the chemical space around the thiazole core to optimize potency and selectivity against specific kinase targets. This document details a general protocol for the synthesis of N-substituted aminomethylthiazole derivatives, which are analogues of known tyrosine kinase inhibitors.

Synthetic Scheme

A common and effective method for elaborating the this compound core is through reductive amination. This reaction involves the formation of an imine intermediate between the aldehyde and a primary or secondary amine, followed by reduction to the corresponding amine.

Caption: General synthetic scheme for the preparation of kinase inhibitor scaffolds via reductive amination.

Experimental Protocol: Reductive Amination

This protocol provides a general method for the synthesis of N-((2-(tert-butoxycarbonylamino)thiazol-4-yl)methyl)amine derivatives from this compound and a variety of primary or secondary amines.

Materials:

-

This compound

-

Substituted primary or secondary amine (e.g., aniline, benzylamine, morpholine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

-

Anhydrous 1,2-dichloroethane (DCE) or Methanol (MeOH)

-

Acetic acid (optional)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., dichloromethane, ethyl acetate, hexanes)

Procedure:

-

To a solution of this compound (1.0 eq.) in anhydrous DCE or MeOH, add the desired amine (1.0-1.2 eq.).

-

If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add the reducing agent, such as sodium triacetoxyborohydride (1.5-2.0 eq.) or sodium borohydride (1.5-2.0 eq.), portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-((2-(tert-butoxycarbonylamino)thiazol-4-yl)methyl)amine derivative.

Data Presentation

The following tables summarize representative quantitative data for analogous kinase inhibitors synthesized through similar reductive amination procedures.

Table 1: Synthesis of 4-(Arylaminomethyl)benzamide Derivatives

| Compound | Amine Starting Material | Yield (%) |

| 6b | 2-methyl-5-nitroaniline | 93 |

| 6d | 4-(pyridin-3-yl)pyrimidin-2-amine | 81 |

| 5 | N/A | 60 |

Data adapted from a study on the synthesis of potential tyrosine kinase inhibitors.[3]

Table 2: In Vitro Anti-proliferative Activity of Synthesized Kinase Inhibitors

| Compound | K-562 (IC₅₀, µM) | HL-60 (IC₅₀, µM) |